![molecular formula C16H18N2O3 B14622321 N-[(4-Aminophenyl)methyl]-L-tyrosine CAS No. 56511-08-1](/img/structure/B14622321.png)
N-[(4-Aminophenyl)methyl]-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Aminophenyl)methyl]-L-tyrosine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a tyrosine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Aminophenyl)methyl]-L-tyrosine typically involves the reaction of 4-aminobenzylamine with L-tyrosine under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of 4-aminobenzylamine and the carboxyl group of L-tyrosine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple the amino acids under controlled conditions, ensuring high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
N-[(4-Aminophenyl)methyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
N-[(4-Aminophenyl)methyl]-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(4-Aminophenyl)methyl]-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes, participating in biochemical pathways that lead to the synthesis of important biomolecules. It may also bind to receptors, modulating their activity and influencing cellular processes .
相似化合物的比较
Similar Compounds
- N-[(4-Aminophenyl)methyl]-L-phenylalanine
- N-[(4-Aminophenyl)methyl]-L-tryptophan
- N-[(4-Aminophenyl)methyl]-L-histidine
Uniqueness
N-[(4-Aminophenyl)methyl]-L-tyrosine is unique due to the presence of the tyrosine moiety, which imparts specific biochemical properties. Unlike its analogs, this compound can participate in unique reactions involving the phenolic hydroxyl group of tyrosine, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
56511-08-1 |
|---|---|
分子式 |
C16H18N2O3 |
分子量 |
286.33 g/mol |
IUPAC 名称 |
(2S)-2-[(4-aminophenyl)methylamino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H18N2O3/c17-13-5-1-12(2-6-13)10-18-15(16(20)21)9-11-3-7-14(19)8-4-11/h1-8,15,18-19H,9-10,17H2,(H,20,21)/t15-/m0/s1 |
InChI 键 |
QJMJBVSXQAFFCP-HNNXBMFYSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NCC2=CC=C(C=C2)N)O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)NCC2=CC=C(C=C2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14622239.png)

![2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14622248.png)
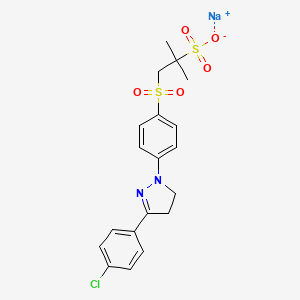
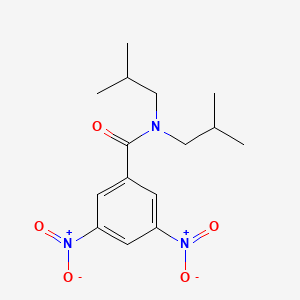
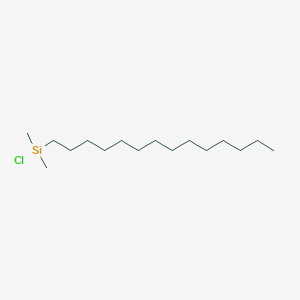
![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
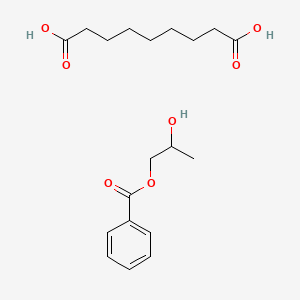
![2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)](/img/structure/B14622295.png)
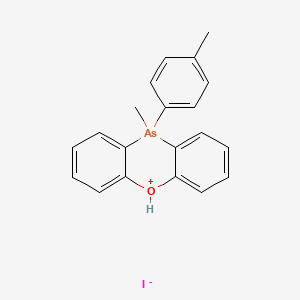


![Methanone, bis[3-(mercaptomethyl)phenyl]-](/img/structure/B14622324.png)
![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)
